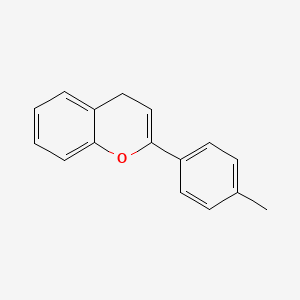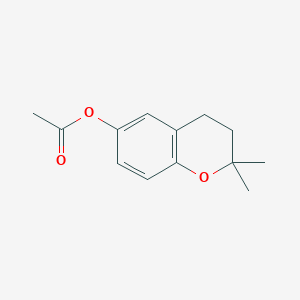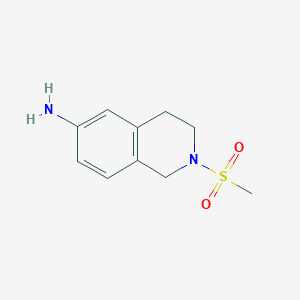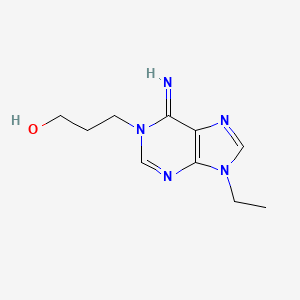
Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate is a heterocyclic compound that features a piperidine ring substituted with a pyridine moiety and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate typically involves the reaction of pyridine derivatives with piperidine intermediates. One common method includes the esterification of 1-(pyridin-3-yl)piperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like 1-benzylpyrrolidine-3-amine and other piperidine-based molecules.
Pyridine Derivatives: Compounds such as 1H-pyrazolo[3,4-b]pyridines and other pyridine-containing heterocycles.
Uniqueness
Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate is unique due to its specific combination of a piperidine ring with a pyridine moiety and a methyl ester group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
methyl 1-pyridin-3-ylpiperidine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-4-3-7-14(9-10)11-5-2-6-13-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3 |
Clave InChI |
SUZSDHJJKVMMEJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCN(C1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)
![[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate](/img/structure/B11881333.png)









